2,6-Diaminohex-4-ynoic acid dihydrochloride
Overview
Description
Preparation Methods
The synthesis of 2,6-Diaminohex-4-ynoic acid dihydrochloride involves several steps. One common synthetic route includes the reaction of 2,6-diaminohex-4-ynoic acid with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar principles to optimize the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
2,6-Diaminohex-4-ynoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2,6-Diaminohex-4-ynoic acid dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and protein modifications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Diaminohex-4-ynoic acid dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or proteins, altering their activity and leading to various biochemical effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,6-Diaminohex-4-ynoic acid dihydrochloride can be compared with other similar compounds such as:
2,6-Diaminohexanoic acid: Similar structure but lacks the alkyne group.
2,6-Diaminohex-4-enoic acid: Contains a double bond instead of a triple bond.
2,6-Diaminohex-4-ynoic acid: The base form without the dihydrochloride salt. These compounds share some structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and behavior.
Properties
IUPAC Name |
2,6-diaminohex-4-ynoic acid;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,3-4,7-8H2,(H,9,10);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEPKHXGAAYYQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCN)C(C(=O)O)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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